Ethanethioic acid, S-(bromomethyl) ester
Overview
Description
Ethanethioic acid, S-(bromomethyl) ester is a versatile chemical compound with the molecular formula C3H5BrOS. It is known for its unique structure, which makes it an interesting subject for various scientific research applications. This compound is used in a variety of fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-(bromomethyl) ester typically involves the reaction of ethanethioic acid with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Common solvents used in this reaction include dichloromethane and chloroform, which help to dissolve the reactants and provide a suitable medium for the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps to maintain consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-(bromomethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted ethanethioic acid esters.
Scientific Research Applications
Ethanethioic acid, S-(bromomethyl) ester is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanethioic acid, S-(bromomethyl) ester involves its interaction with various molecular targets and pathways. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for studying enzyme mechanisms and protein interactions. The ester group can also undergo hydrolysis, releasing ethanethioic acid and bromomethyl alcohol, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Ethanethioic acid, S-(bromomethyl) ester can be compared with other similar compounds, such as:
Ethanethioic acid, S-methyl ester: This compound has a methyl group instead of a bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethanethioic acid, S-(chloromethyl) ester: The chloromethyl group is less reactive than the bromomethyl group, leading to different reaction kinetics and product distributions.
Ethanethioic acid, S-(iodomethyl) ester: The iodomethyl group is more reactive than the bromomethyl group, resulting in faster reaction rates and different product profiles.
The unique reactivity of the bromomethyl group in this compound makes it particularly useful for specific applications in chemical synthesis and biochemical research.
Properties
IUPAC Name |
S-(bromomethyl) ethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrOS/c1-3(5)6-2-4/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEILGCPRGJZND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462928 | |
Record name | Ethanethioic acid, S-(bromomethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54820-26-7 | |
Record name | Ethanethioic acid, S-(bromomethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(bromomethyl)sulfanyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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